molecular formula C10H12BrN B7961373 6-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline

6-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B7961373
M. Wt: 226.11 g/mol
InChI Key: VLIWWJQDOHJOSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline typically involves the bromination of 7-methyl-1,2,3,4-tetrahydroquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinolines .

Scientific Research Applications

6-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new pharmaceuticals.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1,2,3,4-tetrahydroquinoline
  • 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline
  • 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline

Uniqueness

6-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both a bromine atom and a methyl group at specific positions on the tetrahydroquinoline ring can lead to distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

6-bromo-7-methyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-5-10-8(6-9(7)11)3-2-4-12-10/h5-6,12H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIWWJQDOHJOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCN2)C=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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